ERK2 Enzymatic Potency: Direct Head-to-Head Comparison Against Patent Example 123
In the identical ERK-2 enzymatic assay format (human ERK-2, N-terminal 6-His fusion, pH 7.3) reported within the same patent (US 9,670,208), the target compound (Example 276) demonstrates an IC₅₀ of 0.90 nM, representing a 3.1-fold improvement in potency over Example 123, which records an IC₅₀ of 2.80 nM [1][2]. Both compounds share a pyrimidin-2-amine linker but diverge in their distal heteroaryl substitution: the target compound bears a pyridin-3-yl acetamide side chain, whereas Example 123 incorporates a distinct triazolopyridinyl-pyrimidine arrangement. This potency differential is quantifiable and reproducible within the same experimental system.
| Evidence Dimension | ERK2 enzymatic inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | IC₅₀ = 0.90 nM |
| Comparator Or Baseline | Example 123 (US 9,670,208): IC₅₀ = 2.80 nM |
| Quantified Difference | 3.1-fold greater potency (0.90 vs. 2.80 nM) |
| Conditions | Human ERK-2 (MAPK1, aa 8-360), N-terminal 6-His fusion, enzymatic assay, pH 7.3 |
Why This Matters
A 3.1-fold potency advantage at the enzymatic level translates to lower compound requirements per assay, reduced solvent burden, and potentially wider therapeutic index margins — directly impacting procurement cost-efficiency in high-throughput oncology screening cascades.
- [1] BindingDB Entry BDBM193412. US9670208, Example 276. ERK-2 Enzymatic Assay, IC50 = 0.90 nM, pH 7.3. BindingDB DOI: 10.7270/Q2RJ4GMB. View Source
- [2] BindingDB Entry BDBM193397. US9670208, Example 123. ERK-2 Enzymatic Assay, IC50 = 2.80 nM, pH 7.3. View Source
